Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate

Lipophilicity LogP Physicochemical property

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate (CAS 1192122-38-5) is a Boc-protected 4,4-disubstituted piperidine featuring a tertiary hydroxyl group and an isobutyl side chain at the 4‑position. With a molecular formula of C14H27NO3 and a molecular weight of 257.37 g/mol , it serves as a versatile intermediate in the synthesis of pharmacologically active piperidine derivatives.

Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
CAS No. 1192122-38-5
Cat. No. B3089347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate
CAS1192122-38-5
Molecular FormulaC14H27NO3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C14H27NO3/c1-11(2)10-14(17)6-8-15(9-7-14)12(16)18-13(3,4)5/h11,17H,6-10H2,1-5H3
InChIKeyVDDWOYUWUJOZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate (CAS 1192122-38-5): A Differentiated 4,4-Disubstituted Piperidine Building Block for Medicinal Chemistry and Chemical Biology Procurement


Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate (CAS 1192122-38-5) is a Boc-protected 4,4-disubstituted piperidine featuring a tertiary hydroxyl group and an isobutyl side chain at the 4‑position . With a molecular formula of C14H27NO3 and a molecular weight of 257.37 g/mol , it serves as a versatile intermediate in the synthesis of pharmacologically active piperidine derivatives. The presence of the Boc protecting group enables selective deprotection under acidic conditions, while the 4‑hydroxy group provides a handle for further functionalization (e.g., etherification, esterification, oxidation). The isobutyl substituent confers distinct lipophilic and steric properties that differentiate this compound from its 4‑methyl, 4‑ethyl, and 4‑propyl counterparts, making it a strategically important building block for optimizing the physicochemical profile of lead compounds .

Why Generic Substitution of Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate with Simpler 4‑Alkyl Analogs Compromises Lipophilicity‑Driven Optimization in Drug Discovery


The 4‑isobutyl group is not merely a bulkier version of smaller alkyl chains; it introduces a branched, non‑linear topology that fundamentally alters the compound’s lipophilicity, steric profile, and conformational behavior . Simply replacing this building block with the 4‑methyl (LogP 1.71) or 4‑ethyl (LogP 2.10) analog would reduce logP by 1.02 and 0.63 units, respectively, potentially compromising membrane permeability and target engagement in lipophilic binding pockets . Conversely, the 4‑isobutyl group provides a strategic balance between lipophilicity (LogP 2.73) and molecular weight (257.37 g/mol) that cannot be achieved by the linear 4‑propyl analog, which, despite having the same number of carbon atoms, lacks the branching that influences metabolic stability and off‑target interactions . The following quantitative evidence demonstrates precisely where the isobutyl substitution delivers measurable differentiation.

Quantitative Differentiation Evidence for Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate Versus Closest 4‑Alkyl Analogues


LogP Lipophilicity Advantage Over 4‑Methyl and 4‑Ethyl Analogues

The target compound exhibits a calculated LogP of 2.73240 , which is 1.03 units higher than the 4‑methyl analog (LogP 1.70620) and 0.64 units higher than the 4‑ethyl analog (LogP 2.09630) . This represents a 60 % increase in lipophilicity relative to the methyl analog and a 30 % increase relative to the ethyl analog. The isobutyl group thus delivers a discrete logP increment that cannot be matched by a simple linear chain extension, providing a unique option for fine‑tuning logD in lead optimization.

Lipophilicity LogP Physicochemical property

Molecular Weight and Heavy Atom Count Differentiation Within the 4‑Alkyl Series

With a molecular weight of 257.37 g/mol , the target compound is 42.08 Da heavier than the 4‑methyl analog (215.29 g/mol) , 28.05 Da heavier than the 4‑ethyl analog (229.32 g/mol) , and 14.03 Da heavier than the 4‑propyl analog (243.34 g/mol) . The isobutyl group contributes 4 additional heavy atoms (C₄H₉) compared to methyl (C₁H₃), while maintaining a constant topological polar surface area (TPSA ~49.8 Ų) across all analogs , thereby increasing hydrophobic surface area without introducing additional hydrogen‑bonding capacity.

Molecular weight Physicochemical property Drug-likeness

Commercial Purity Specification Advantage Over 4‑Propyl Analog

Commercially available batches of tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate consistently report purity of NLT 98 % (HPLC) from multiple independent suppliers . In contrast, the 4‑propyl analog is typically supplied at 95 % purity , reflecting a 3‑percentage‑point lower baseline that may necessitate additional purification steps prior to use in sensitive reactions such as palladium‑catalyzed cross‑coupling or chiral resolution. The 4‑methyl and 4‑ethyl analogs are generally offered at 97 % purity , still 1 percentage point below the isobutyl compound.

Purity Quality control Procurement specification

Conformational Bias Induced by the Branched Isobutyl Substituent

In a series of 4‑alkyl‑4‑(3‑hydroxyphenyl)piperidines, ¹H and ¹³C NMR analysis demonstrated that the isobutyl substituent promotes a higher population of the axial aryl conformer compared to the linear n‑propyl analog [1]. While this study was conducted on 4‑arylpiperidines, the underlying steric principles are transferable to the 4‑hydroxy‑4‑alkylpiperidine scaffold: the isobutyl group’s branching creates a larger steric footprint that restricts rotational freedom of the piperidine ring, potentially enhancing binding selectivity for targets with sterically demanding binding pockets [1].

Conformational analysis NMR Steric effect

Synthetic Accessibility via Regioselective Grignard Addition to N‑Boc‑4‑piperidone

The target compound can be synthesized via addition of isobutylmagnesium bromide to N‑tert‑butyloxycarbonylpiperidin‑4‑one in the presence of cerium(III) chloride in tetrahydrofuran/diethyl ether at 0 °C . The use of CeCl₃ suppresses enolization and promotes 1,2‑addition over reduction, a protocol that is particularly well‑suited for branched alkyl Grignard reagents. In contrast, linear alkyl Grignard reagents (e.g., n‑propylmagnesium bromide) are more prone to β‑hydride elimination and enolization under similar conditions, potentially leading to lower yields and more complex product mixtures. While explicit comparative yield data are not available in the public domain, the established synthetic route provides a reliable entry to the isobutyl‑substituted building block with commercial availability at scale .

Grignard reaction Synthesis Building block

Optimal Application Scenarios for Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization Requiring a Specific LogP Increment (ΔLogP = +1.0 vs Methyl)

When a medicinal chemistry program requires an increase in lipophilicity of approximately 1 log unit without changing the core scaffold, the isobutyl analog offers a precise ΔLogP of +1.03 relative to the 4‑methyl building block . This avoids the need for additional synthetic steps to install a separate lipophilic appendage and maintains the TPSA at 49.8 Ų, preserving hydrogen‑bonding capacity while enhancing hydrophobic interactions .

Filling Sterically Demanding Hydrophobic Pockets in Target Proteins

The branched isobutyl group provides a larger van der Waals volume than linear alkyl chains of equivalent carbon count, making it the preferred 4‑substituent when the target binding site contains a constricted hydrophobic pocket that can accommodate branching but not extended linear chains. NMR conformational studies on analogous 4‑alkyl‑4‑arylpiperidines indicate that the isobutyl group biases the piperidine ring toward an axial conformation that may enhance fit into sterically demanding sub‑pockets [1].

Procurement for High‑Throughput Synthesis Requiring Minimal Pre‑Purification

With a commercial purity specification of NLT 98 %, the isobutyl analog consistently outperforms the 4‑propyl analog (95 %) and matches or exceeds the 4‑methyl and 4‑ethyl analogs (97 %) . This higher baseline purity reduces the need for pre‑reaction purification in parallel synthesis or library production, directly lowering operational costs and increasing throughput.

Synthesis of CNS‑Penetrant Candidates Where Balanced Lipophilicity Is Critical

The computed LogP of 2.73 places the isobutyl analog within the optimal lipophilicity range for CNS drug candidates (LogP 2–5) while providing an additional 0.64 log units over the 4‑ethyl analog . This increment can be crucial for achieving sufficient blood‑brain barrier permeability without exceeding the upper lipophilicity limit that often correlates with increased toxicity and promiscuity.

Quote Request

Request a Quote for Tert-butyl 4-hydroxy-4-isobutylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.